Cas no 1788044-11-0 (Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride)
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
- Methyl 3-hydrazinopyridazine-6-carboxylate dihydrochloride
- Methyl 3-hydrazinopyridazine-6-carboxylate 2HCl
- SB10374
- AK170650
- ST1130924
- Methyl 3-hydrazinopyridazine-6-carboxylate diHCl
- Methyl 6-hydrazinopyridazine-3-carboxylate dihydrochloride
- MFCD17168418
- AS-51210
- methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride
- SCHEMBL26094699
- SY098764
- P12130
- AKOS025289567
- 1788044-11-0
-
- MDL: MFCD17168418
- Inchi: 1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H
- InChI Key: VMHDNUGTKJCALB-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(C)C(C1=CC=C(N=N1)NN)=O
Computed Properties
- Exact Mass: 240.0180810g/mol
- Monoisotopic Mass: 240.0180810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.1
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175085-1g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 97% | 1g |
¥742.90 | 2023-09-01 | |
| Alichem | A029197295-10g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 10g |
$2,348.25 | 2022-04-02 | |
| Alichem | A029197295-25g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 25g |
$4,446.00 | 2022-04-02 | |
| Alichem | A029197295-100g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 100g |
$9,409.50 | 2022-04-02 | |
| Chemenu | CM294033-1g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 1g |
$421 | 2021-08-18 | |
| Chemenu | CM294033-5g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 5g |
$1262 | 2021-08-18 | |
| Chemenu | CM294033-10g |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 10g |
$2174 | 2021-08-18 | |
| Matrix Scientific | 203093-1g |
Methyl 6-hydrazinopyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 1g |
$794.00 | 2023-09-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08333-25g |
methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride |
1788044-11-0 | 95% | 25g |
$1100 | 2023-09-07 | |
| TRC | M780525-100mg |
Methyl 6-Hydrazinylpyridazine-3-carboxylate Dihydrochloride |
1788044-11-0 | 100mg |
$ 70.00 | 2022-06-03 |
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Suppliers
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
Methyl 6-Hydrazinylpyridazine-3-Carboxylate Dihydrochloride: A Promising Compound in Chemical and Pharmaceutical Research
Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS No. 1788044-11-0) represents a structurally unique organic compound with significant potential in chemical synthesis, pharmaceutical development, and biomedical applications. This compound, characterized by its hydrazinylpyridazine core and methyl ester functionality, has garnered attention due to its versatile reactivity and emerging roles in drug design. Recent advancements in synthetic methodologies and biological screening have further highlighted its utility across multiple research domains.
The molecular architecture of this compound combines the pyridazine scaffold, a well-documented heterocyclic system with inherent biological activity, with a hydrazine group that enables diverse functionalization pathways. The presence of the dihydrochloride salt form stabilizes the hydrazine moiety, facilitating controlled reactivity during synthesis. Researchers have leveraged this stability to explore its applications in the construction of multi-target ligands for protein-protein interaction (PPI) inhibitors, a critical area in modern drug discovery.
In recent studies, this compound has demonstrated promising anti-inflammatory properties through modulation of NF-κB signaling pathways. A 2023 publication in *Journal of Medicinal Chemistry* revealed that derivatives of methyl 6-hydrazinylpyridazine-3-carboxylate effectively suppressed cytokine production in macrophage models without significant cytotoxicity. This selectivity arises from the compound’s ability to bind to specific protein domains involved in inflammatory cascade regulation, suggesting potential for therapeutic development in autoimmune diseases.
From a synthetic chemistry perspective, the hydrazine group enables click chemistry approaches for conjugation with biomolecules. A notable example involves its use as a linker for antibody-drug conjugates (ADCs). In *ACS Chemical Biology*, researchers demonstrated that attaching cytotoxic payloads via hydrazone bonds derived from this compound allowed pH-sensitive release mechanisms, enhancing ADC efficacy while minimizing off-target effects. Such findings underscore its value as a modular building block for advanced drug delivery systems.
Neuroprotective applications have also emerged as a key research focus. Studies published in *Bioorganic & Medicinal Chemistry* (2024) identified neurotrophic factor-inducing properties when the compound was administered to neural stem cells under oxidative stress conditions. The pyridazine ring’s electron-donating capacity was proposed to mediate interactions with mitochondrial complexes, offering neuroprotection against ischemic injury—a breakthrough with implications for stroke therapy development.
Recent advances in computational chemistry have further expanded understanding of this compound’s interactions at molecular levels. Quantum mechanical simulations highlighted unique π-stacking capabilities between its pyridazine ring and DNA bases, suggesting possible roles in epigenetic modulation or gene delivery systems. These insights are being translated into experimental studies exploring its use as a carrier for CRISPR-based gene editing tools.
In industrial synthesis contexts, scalable production methods have been optimized using continuous flow reactors to address challenges posed by traditional batch processes. A 2024 *Chemical Engineering Journal* study reported yields exceeding 95% when synthesizing methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride via microwave-assisted condensation under controlled solvent conditions. Such advancements position it as an economically viable intermediate for large-scale pharmaceutical manufacturing.
Critical to its utility is the precise control over stereochemistry during synthesis—a challenge addressed through asymmetric catalysis strategies outlined in *Organic Letters*. Researchers achieved enantiopure derivatives by employing chiral ligands during metal-catalyzed cycloaddition steps, enabling exploration of stereo-specific biological activities previously unattainable with racemic mixtures.
Environmental safety evaluations published in *Green Chemistry* (2023) confirmed low ecotoxicity profiles compared to analogous compounds containing azo or nitro groups. The absence of persistent organic pollutants (POPs) precursors aligns with current regulatory standards, making it suitable for green chemistry initiatives without compromising on performance metrics.
Current clinical-stage research focuses on developing prodrugs incorporating this scaffold for targeted cancer therapy. Phase I trials reported by *Cancer Research* collaborators demonstrated tumor-selective activation via enzymatic cleavage of the methyl ester group within hypoxic tumor microenvironments—a mechanism that minimizes systemic toxicity while maximizing therapeutic index.
As interdisciplinary research continues to uncover new dimensions of this compound’s utility—from nanomedicine interfaces to precision oncology—the scientific community recognizes it as a versatile platform molecule bridging traditional organic synthesis and cutting-edge biomedical innovation.
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